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Compound of Interest

Compound Name:
Methyl 1,4-Benzodioxane-2-

carboxylate

Cat. No.: B103858 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane scaffold is a prominent heterocyclic motif in medicinal chemistry,

recognized for its versatile pharmacological activities. This bicyclic structure, consisting of a

benzene ring fused to a 1,4-dioxane ring, serves as a privileged scaffold in the design of

therapeutic agents targeting a wide array of biological systems. Derivatives of benzodioxane

have demonstrated significant potential in the treatment of various diseases, including cancer,

bacterial infections, and neurological disorders. Their ability to interact with diverse biological

targets, such as G-protein coupled receptors (GPCRs) and enzymes, underscores their

importance in modern drug discovery and development.[1] This technical guide provides an in-

depth overview of the pharmacological importance of benzodioxane compounds, with a focus

on their quantitative bioactivity, the experimental protocols used for their evaluation, and the

signaling pathways they modulate.

Quantitative Bioactivity of Benzodioxane
Derivatives
The pharmacological potency of benzodioxane compounds is quantified through various

metrics, including the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50),

and the minimum inhibitory concentration (MIC). These values provide a comparative measure

of the efficacy of different derivatives against specific biological targets.
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Adrenergic and Serotonergic Receptor Antagonism
Benzodioxane derivatives have been extensively studied as antagonists of α1-adrenergic and

5-HT1A serotonergic receptors, which are implicated in cardiovascular and central nervous

system disorders, respectively.[2][3][4] The binding affinities (Ki values) of representative

compounds for these receptors are summarized below.

Compound/Derivati
ve

Target Receptor Ki (nM) Reference

WB4101-related

benzodioxanes
α1-adrenoceptor Varies [2]

Prazosin α1-adrenoceptor Varies [2]

N-n-hexyl-substituted

phenylpiperazines
5-HT1A receptor 0.50 - 0.54 [4]

DF-300 5-HT1A receptor 7.7 [5]

DF-400 5-HT1A receptor 5.8 [5]

NLX-204 5-HT1A receptor 0.06 [6]

Anticancer Activity
The cytotoxic effects of benzodioxane derivatives against various cancer cell lines are typically

evaluated by determining their IC50 values. These compounds have shown promise in

inhibiting the proliferation of cancer cells, including those of the breast, lung, and fibrosarcoma.

[7][8][9][10]
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Compound/Derivati
ve

Cancer Cell Line IC50 (µM) Reference

Compound 4d
HT-1080

(fibrosarcoma)
15.59 ± 3.21 [7]

Compound 4d A-549 (lung) 18.32 ± 2.73 [7]

Compound 4d MCF-7 (breast) 17.28 ± 0.33 [7]

Compound 4d MDA-MB-231 (breast) 19.27 ± 2.73 [7]

Compound 14 CaCo-2 (colorectal) 4.2 [7]

Compound 35 CaCo-2 (colorectal) 9.8 [7]

Compound 35 HuH-7 (liver) 24 [7]

Antibacterial Activity
The antibacterial efficacy of benzodioxane compounds is determined by their Minimum

Inhibitory Concentration (MIC), which is the lowest concentration of the compound that

prevents visible growth of a microorganism.[11]

Compound/Derivati
ve

Bacterial Strain MIC (µg/mL) Reference

Antibiotic PF 1052
Staphylococcus

aureus
3.13 [11]

Antibiotic PF 1052
Streptomyces

parvulus
0.78 [11]

Antibiotic PF 1052
Clostridium

perfringens
0.39 [11]

Key Signaling Pathways Modulated by
Benzodioxane Compounds
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Benzodioxane derivatives exert their pharmacological effects by modulating specific

intracellular signaling pathways. Understanding these pathways is crucial for elucidating their

mechanism of action and for the rational design of new therapeutic agents.

α1-Adrenergic Receptor Signaling
α1-Adrenergic receptors are Gq protein-coupled receptors. Upon activation by an agonist, the

Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-

bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds

to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium

(Ca2+). DAG, along with Ca2+, activates protein kinase C (PKC), which phosphorylates

various downstream targets, leading to cellular responses such as smooth muscle contraction.

[12][13] Benzodioxane-based antagonists block this cascade by preventing agonist binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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